N-(2-nitrophenyl)isobutyramide

Description

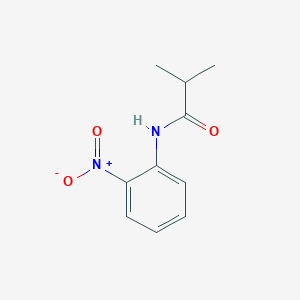

N-(2-Nitrophenyl)isobutyramide is an aromatic amide derivative characterized by an isobutyramide group attached to a 2-nitrophenyl moiety. The nitro group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which influence the compound’s electronic properties, solubility, and reactivity. The nitro group may enhance stability in certain reactions or confer unique interactions in biological systems, though further research is required to confirm these hypotheses.

Properties

IUPAC Name |

2-methyl-N-(2-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7(2)10(13)11-8-5-3-4-6-9(8)12(14)15/h3-7H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFKXTLYUKUWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281691 | |

| Record name | 2-Methyl-N-(2-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6316-52-5 | |

| Record name | NSC22550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-N-(2-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)isobutyramide typically involves the reaction of 2-nitroaniline with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(2-nitrophenyl)isobutyramide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)isobutyramide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Sodium methoxide in methanol or other strong nucleophiles.

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Reduction: 2-amino-N-isobutylbenzamide.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Hydrolysis: Isobutyric acid and 2-nitroaniline.

Scientific Research Applications

N-(2-nitrophenyl)isobutyramide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)isobutyramide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components. The exact molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Aliphatic Isobutyramides

- N-(3-Methylbutyl)Isobutyramide (C6) : A component of the pheromone blend in Bactrocera tryonimales, this aliphatic amide features a branched 3-methylbutyl chain. Its volatility and role in insect communication contrast sharply with the aromatic nitro derivative, which likely exhibits lower volatility and higher polarity due to the nitro group .

- DEHiBA (N,N-(2-Ethylhexyl)Isobutyramide): Used as a solvent extractant in nuclear waste processing, DEHiBA’s branched alkyl chains optimize viscosity and extraction efficiency. In contrast, the aromatic nitro group in N-(2-nitrophenyl)isobutyramide would reduce compatibility with nonpolar solvents, limiting its utility in similar industrial applications .

Aromatic Isobutyramides

- N-(2-Phenylethyl)-Isobutyramide : Produced by Halobacillus salinus, this compound inhibits quorum sensing in Chromobacterium violaceum. Its phenethyl group enables hydrophobic interactions with microbial membranes, whereas the nitro group in the target compound may alter binding affinity or metabolic stability .

- N-(2-Methoxy-5-Sulfamoylphenyl)Isobutyramide: A pharmaceutical intermediate (CAS 1223025-45-3), this analog combines methoxy (electron-donating) and sulfamoyl (polar, acidic) groups.

Pharmacologically Relevant Analogs

Physicochemical and Functional Comparison

Table 1. Key Properties of N-(2-Nitrophenyl)Isobutyramide and Analogs

Key Observations :

- Polarity and Solubility: The nitro group increases polarity compared to aliphatic analogs, likely reducing solubility in hydrophobic media. This contrasts with DEHiBA, where alkyl chains enhance nonpolar solvent compatibility .

- Biological Activity : Aromatic analogs like N-(2-phenylethyl)-isobutyramide demonstrate niche roles in microbial inhibition, suggesting that the nitro derivative may also interact with biological targets, albeit through distinct mechanisms .

- Synthetic Utility : The electron-withdrawing nitro group could stabilize intermediates in coupling reactions or nitro-reduction pathways, differentiating it from methoxy- or sulfamoyl-substituted analogs .

Biological Activity

N-(2-nitrophenyl)isobutyramide is an organic compound characterized by its molecular formula . This compound has garnered attention in scientific research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of N-(2-nitrophenyl)isobutyramide, presenting research findings, case studies, and data tables to provide a comprehensive overview.

Overview of Biological Activities

N-(2-nitrophenyl)isobutyramide has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, which may be attributed to its structural characteristics that facilitate interaction with microbial targets.

- Anticancer Properties : Preliminary studies suggest potential efficacy against cancer cell lines, indicating a need for further exploration in cancer pharmacology.

The mechanism of action for N-(2-nitrophenyl)isobutyramide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the nitrophenyl group is believed to enhance binding affinity, potentially leading to inhibition of critical biological pathways in both microbial and cancerous cells.

Antimicrobial Activity

A study conducted on the antimicrobial effects of N-(2-nitrophenyl)isobutyramide demonstrated its ability to inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 1: Antimicrobial Activity of N-(2-nitrophenyl)isobutyramide

Anticancer Activity

In vitro studies have shown that N-(2-nitrophenyl)isobutyramide can induce apoptosis in cancer cell lines. A notable case study involved the treatment of HeLa cells, where the compound exhibited a dose-dependent reduction in cell viability.

- IC50 Values : The half-maximal inhibitory concentration (IC50) was calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Table 2: Anticancer Activity of N-(2-nitrophenyl)isobutyramide

Case Studies

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, N-(2-nitrophenyl)isobutyramide was tested against a panel of clinically relevant pathogens. The compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent.

- Evaluation in Cancer Models : In vivo studies using mouse models bearing tumor xenografts revealed that administration of N-(2-nitrophenyl)isobutyramide resulted in notable tumor size reduction compared to control groups. Histological analyses indicated increased apoptosis and reduced proliferation markers in treated tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.